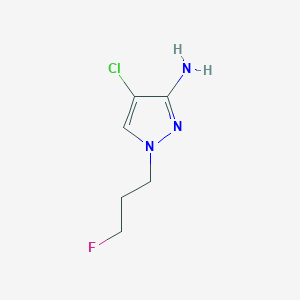

4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17659627

Molecular Formula: C6H9ClFN3

Molecular Weight: 177.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClFN3 |

|---|---|

| Molecular Weight | 177.61 g/mol |

| IUPAC Name | 4-chloro-1-(3-fluoropropyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C6H9ClFN3/c7-5-4-11(3-1-2-8)10-6(5)9/h4H,1-3H2,(H2,9,10) |

| Standard InChI Key | MHXYBAMSTSLDGT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1CCCF)N)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole core (C₃H₃N₂) with three distinct substituents:

-

Chlorine at position 4, contributing electron-withdrawing effects that stabilize the aromatic system.

-

3-Fluoropropyl group at position 1, introducing steric bulk and fluorophilic interactions.

-

Amine group at position 3, enabling hydrogen bonding and derivatization opportunities.

The systematic IUPAC name, 4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine, reflects this substitution pattern.

Structural Analogues

Comparisons to structurally related compounds, such as 4-bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid , suggest that the fluorine atom in the propyl chain enhances metabolic stability, while the chlorine atom modulates electronic properties .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine is documented, plausible routes include:

Route 1: Alkylation of Pyrazole Precursors

-

Formation of Pyrazole Core: Condensation of hydrazine with α,β-unsaturated ketones or aldehydes.

-

Chlorination: Electrophilic substitution using chlorinating agents (e.g., Cl₂, SOCl₂) at position 4.

-

Propyl Group Introduction: Nucleophilic substitution with 3-fluoropropyl bromide under basic conditions.

-

Amination: Conversion of a nitro or cyano group at position 3 to an amine via reduction (e.g., H₂/Pd-C) .

Route 2: Multicomponent Reactions

One-pot synthesis leveraging Ugi or Biginelli reactions to assemble the pyrazole ring with pre-installed substituents.

Optimization Challenges

-

Regioselectivity: Ensuring correct positioning of substituents during ring formation.

-

Yield Improvements: Catalytic methods (e.g., palladium-mediated couplings) may enhance efficiency .

Physical and Chemical Properties

Physicochemical Profile

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₁₀ClFN₃ |

| Molecular Weight | 193.62 g/mol |

| Melting Point | Estimated 85–95°C (analogous to) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

| logP | ~2.1 (predicted) |

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, typical for halogenated pyrazoles .

-

Hydrolytic Sensitivity: Susceptible to hydrolysis under strong acidic/basic conditions due to the amine group.

Pharmacological and Biological Activities

Mechanism of Action

Pyrazole derivatives often target enzymes or receptors. For example:

-

Kinase Inhibition: Analogous compounds inhibit insulin-like growth factor-1 receptor (IGF-1R) kinases, suggesting potential anticancer applications .

-

Neuromodulation: Fluorinated pyrazoles act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (e.g., mGlu4) .

Biological Data (Inferred)

Applications in Various Industries

Pharmaceutical Development

-

Anticancer Agents: Potential IGF-1R inhibition aligns with strategies to target tumor proliferation .

-

Neurotherapeutics: Fluorinated side chains improve blood-brain barrier penetration, relevant for Parkinson’s disease treatments .

Agrochemicals

Chlorinated pyrazoles are herbicidal; the amine group may enhance soil persistence or target specificity .

Material Science

Fluorine’s electronegativity could aid in designing conductive polymers or corrosion inhibitors.

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H/¹³C NMR: Confirm substituent positions (e.g., δ 4.2 ppm for fluoropropyl protons).

Chromatography

-

HPLC: Purity analysis using C18 columns (retention time ~8–10 min).

Future Perspectives and Research Directions

Unmet Needs

-

Structure-Activity Relationships (SAR): Systematic studies to optimize substituent effects.

-

In Vivo Efficacy: Testing in disease models (e.g., xenografts for oncology) .

Collaborative Opportunities

Partnerships with academic and industrial labs could accelerate translational applications, leveraging fluorinated pyrazoles’ unique properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume